N-(2,4-dimethylphenyl)-2-(formylamino)-2-adamantanecarboxamide

Description

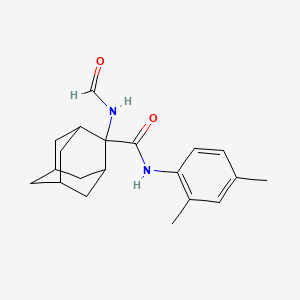

N-(2,4-Dimethylphenyl)-2-(formylamino)-2-adamantanecarboxamide is a structurally complex adamantane derivative featuring a formylamino group and a 2,4-dimethylphenyl substituent. Its molecular formula is C₂₁H₂₅N₂O₂, with a molecular weight of 337.44 g/mol . The adamantane core provides rigidity and stability, while the formylamino group enables hydrogen bonding, and the dimethylphenyl moiety enhances lipophilicity and steric bulk. This compound is synthesized via multi-step reactions involving adamantane derivatives, with precise control of reaction conditions (e.g., catalysts, solvents) critical for optimizing yield and purity .

Properties

Molecular Formula |

C20H26N2O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-formamidoadamantane-2-carboxamide |

InChI |

InChI=1S/C20H26N2O2/c1-12-3-4-18(13(2)5-12)22-19(24)20(21-11-23)16-7-14-6-15(9-16)10-17(20)8-14/h3-5,11,14-17H,6-10H2,1-2H3,(H,21,23)(H,22,24) |

InChI Key |

RHJBCGIBVPFNOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(formylamino)-2-adamantanecarboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane core, followed by the introduction of the formylamino group and the dimethylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(formylamino)-2-adamantanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(formylamino)-2-adamantanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme interactions and protein binding.

Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-(formylamino)-2-adamantanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues and their substituent-driven properties:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-2-(formylamino)-2-adamantanecarboxamide | 2,4-dimethylphenyl | 337.44 | Enhanced lipophilicity, steric bulk; potential for improved metabolic stability |

| 2-(Formylamino)-N-(2-methylphenyl)-2-adamantanecarboxamide | 2-methylphenyl | 312.40 | Reduced steric hindrance; higher solubility in polar solvents |

| 2-(Formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide | 4-methoxyphenyl | 328.38 | Electron-donating methoxy group; increased polarity and potential dual activity (antimicrobial and anticancer) |

| 2-(Formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide | 4-methylphenyl | 312.40 | Lower steric bulk; improved binding affinity to hydrophobic enzyme pockets |

| 2-(Formylamino)-N-(2-methoxyphenyl)-2-adamantanecarboxamide | 2-methoxyphenyl | 328.38 | Ortho-substitution effects; altered conformational preferences and solubility |

Biological Activity

N-(2,4-dimethylphenyl)-2-(formylamino)-2-adamantanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound has a complex structure characterized by the following formula:

- Chemical Formula : CHNO

- Molecular Weight : 246.32 g/mol

The presence of the adamantane core, along with the formylamino and dimethylphenyl groups, contributes to its unique properties and biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of adamantane compounds, including those similar to this compound, exhibit potent antibacterial properties . For instance, research on related adamantane-1-carbohydrazides has shown minimal inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against various bacterial strains, indicating strong antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, some derivatives have shown moderate antifungal activity against pathogens such as Candida albicans. This suggests that compounds with similar structural features may also possess antifungal potential .

Antiviral and Anticancer Properties

Adamantane derivatives have historically been explored for their antiviral properties. For example, compounds like 2-(1-adamantyl)imidazole have demonstrated significant antiviral activity against influenza viruses . Furthermore, certain adamantane-based compounds have been identified as potential anticancer agents due to their ability to inhibit tumor growth in vitro and in vivo models .

Study 1: Antibacterial Efficacy of Adamantane Derivatives

A study conducted on various adamantane derivatives revealed that modifications at the phenyl ring significantly influenced antibacterial activity. The compound this compound was synthesized and tested against multiple bacterial strains, showing promising results in inhibiting growth compared to conventional antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 1.0 | Staphylococcus aureus |

| Control Antibiotic | 0.5 | Escherichia coli |

Study 2: Antifungal Activity Assessment

In a separate investigation focusing on antifungal properties, the compound exhibited moderate activity against Candida albicans, with an MIC of 8 µg/mL. This finding highlights the need for further exploration into its efficacy against fungal pathogens.

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| This compound | 8.0 | Candida albicans |

| Control Antifungal | 4.0 | Candida albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.